molecular formula C5H4F3NOS B13983978 (4-(Trifluoromethyl)thiazol-5-yl)methanol

(4-(Trifluoromethyl)thiazol-5-yl)methanol

Cat. No.: B13983978
M. Wt: 183.15 g/mol
InChI Key: BTGKQTDTWCFEPQ-UHFFFAOYSA-N
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Description

Contextual Significance of Trifluoromethylated Thiazole (B1198619) Derivatives

The thiazole ring is a well-established pharmacophore present in a wide array of biologically active compounds and approved drugs. nih.govjetir.org Its derivatives are known to exhibit a broad spectrum of therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govjetir.org

The introduction of a trifluoromethyl group onto the thiazole scaffold can significantly enhance the parent molecule's biological and physical properties. The -CF3 group is highly electronegative and lipophilic, which can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins. This "magical methyl effect" of the trifluoromethyl group has made trifluoromethylated heterocycles, including thiazoles, highly sought after in drug discovery and agrochemical research. nih.gov Research has shown that trifluoromethyl-substituted thiazoles can be key components in the development of novel therapeutic agents. nih.gov

Role as a Precursor in Advanced Organic Synthesis

While specific, large-scale applications of (4-(Trifluoromethyl)thiazol-5-yl)methanol as a precursor are not extensively documented in publicly available research, its structure points to its utility as a versatile building block. The hydroxymethyl group is a key functional handle that allows for a variety of chemical transformations.

The compound can be synthesized from its corresponding ester, Ethyl 4-(trifluoromethyl)-1,3-thiazole-5-carboxylate, through chemical reduction. This ester is a known chemical entity, suggesting a viable synthetic route to the title compound.

Potential Synthetic Transformations:

Reaction TypeReagent(s)Resulting Functional Group
OxidationPCC, DMPAldehyde (-CHO) or Carboxylic Acid (-COOH)
EsterificationAcyl chloride, Carboxylic acidEster (-COOR)
EtherificationAlkyl halide (Williamson ether synthesis)Ether (-OR)
HalogenationSOCl₂, PBr₃Halomethyl (-CH₂X)

These transformations would allow chemists to incorporate the 4-(trifluoromethyl)thiazole-5-yl)methyl moiety into larger, more complex molecules, leveraging the beneficial properties of the trifluoromethylated thiazole core.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H4F3NOS

Molecular Weight

183.15 g/mol

IUPAC Name

[4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol

InChI

InChI=1S/C5H4F3NOS/c6-5(7,8)4-3(1-10)11-2-9-4/h2,10H,1H2

InChI Key

BTGKQTDTWCFEPQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethyl Thiazol 5 Yl Methanol

Established Synthetic Pathways to 4-Trifluoromethylthiazoles

The construction of the 4-(trifluoromethyl)thiazole scaffold is a critical first stage. The high electronegativity and specific steric profile of the trifluoromethyl (CF3) group necessitate careful selection of reagents and reaction conditions. The most prevalent and effective methods are variations of classical thiazole (B1198619) syntheses, adapted to incorporate the trifluoromethylated building blocks.

While less common for this specific substitution pattern, general thiazole synthesis can be achieved through the condensation of thiocarboxylic acid derivatives (thioamides) with α-halocarbonyl compounds. In the context of 4-trifluoromethylthiazoles, this pathway would theoretically involve the reaction of a thioamide with a trifluoromethylated α-haloketone. The Hantzsch thiazole synthesis and its variations represent the most prominent examples of this strategy.

The Hantzsch thiazole synthesis is a cornerstone in the preparation of thiazole derivatives and is readily adaptable for synthesizing 4-trifluoromethylthiazoles. This method involves the cyclocondensation reaction between an α-haloketone and a thioamide. To achieve the desired 4-CF3 substitution, a trifluoromethyl-containing α-haloketone is required, such as 3-bromo-1,1,1-trifluoroacetone (B149082).

The general reaction mechanism proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization through the attack of the thioamide nitrogen onto the carbonyl carbon. A final dehydration step yields the aromatic thiazole ring. A variety of thioamides can be employed, allowing for diverse substitutions at the 2- and 5-positions of the thiazole ring. For example, reaction of an α-chloroketone with a thioamide is a common method for producing substituted thiazoles. mdpi.com This approach has been used to synthesize a range of thiazole derivatives by varying the thioamide component. mdpi.comsemanticscholar.org

A plausible pathway to a precursor for (4-(trifluoromethyl)thiazol-5-yl)methanol using this strategy would involve the reaction of 3-bromo-1,1,1-trifluoroacetone with a thioamide bearing an ester group, such as ethyl thiooxamate, to directly install a carboxylate function at the 5-position, which can subsequently be reduced.

Table 1: Examples of Hantzsch-Type Synthesis for Substituted Thiazoles

α-HaloketoneThioamide/ThioureaProductReference
2-Chloro-1-{2,5-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-3-yl}-ethanoneThioacetamide4-[2,5-Dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrol-3-yl]-2-methylthiazole mdpi.com
2-Bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one2-AminothiazoleA dithiazole derivative nih.gov
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-oneThiourea4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine semanticscholar.org

Targeted Synthesis of the Methanol (B129727) Moiety

Once the 4-(trifluoromethyl)thiazole ring is formed, the next critical step is the introduction of the methanol group at the C5 position. This is typically achieved by the reduction of a suitable precursor, such as a carboxylic acid ester or an aldehyde, that was incorporated during the initial ring synthesis.

The most direct method for synthesizing the target compound is through the reduction of a 4-(trifluoromethyl)thiazole-5-carboxylate ester or a 4-(trifluoromethyl)thiazole-5-carbaldehyde. This transformation is a standard procedure in organic synthesis. solubilityofthings.com

Potent reducing agents like lithium aluminum hydride (LiAlH4) are highly effective for the reduction of esters to primary alcohols. solubilityofthings.com The reaction is typically carried out in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to control reactivity. chemicalbook.com For instance, the synthesis of (4-methyl-2-phenyl-1,3-thiazol-5-yl)methanol (B186263) was successfully achieved by treating the corresponding ethyl ester with LiAlH4 in THF at 0 °C, yielding the product in 85.1% yield. chemicalbook.com

Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent, generally used for the reduction of aldehydes and ketones. nih.gov While it can reduce esters, it often requires harsher conditions or activating additives. nih.govmdpi.com The reduction of an aldehyde precursor, if available, could be cleanly effected by NaBH4. The synthesis of 4-methyl-5-formylthiazole has been reported via the Rosenmund reduction of 4-methylthiazole-5-carboxylic acid chloride, providing a carbonyl precursor that can be further reduced to the alcohol. nih.gov

Table 2: Comparison of Reducing Agents for Carbonyl and Ester Reduction

Reducing AgentTypical SubstrateConditionsAdvantagesLimitations
Lithium Aluminum Hydride (LiAlH4)Esters, Carboxylic Acids, Aldehydes, KetonesAnhydrous THF or Et2O, 0 °C to RTHighly reactive and efficient for ester reductionHighly reactive with protic solvents (e.g., water, alcohols), requires careful handling
Sodium Borohydride (NaBH4)Aldehydes, KetonesMethanol, Ethanol (B145695), RTMilder, safer, tolerates more functional groupsGenerally slow or ineffective for ester reduction without additives or high temperatures nih.gov
Diisobutylaluminum Hydride (DIBAL-H)Esters, NitrilesAnhydrous non-polar solvents (e.g., Toluene, Hexane), low temp (-78 °C)Can selectively reduce esters to aldehydes at low temperaturesRequires strict temperature control to avoid over-reduction

Functional group interconversion (FGI) provides alternative, albeit often more circuitous, routes to the desired methanol moiety. solubilityofthings.comub.edu These strategies would be employed if a precursor other than an ester or aldehyde is more readily accessible at the C5 position.

Possible FGI strategies include:

From a Halogen: A 5-halo-4-(trifluoromethyl)thiazole could be converted into a Grignard reagent, which could then react with formaldehyde (B43269) to yield the primary alcohol.

From an Amine: A 5-amino-4-(trifluoromethyl)thiazole could be converted to a diazonium salt, which might be subsequently converted to the alcohol, although this method can be low-yielding for heterocyclic systems.

From a Nitrile: A 5-cyano-4-(trifluoromethyl)thiazole could be reduced to the corresponding aminomethyl group, but direct conversion to the hydroxymethyl group is not straightforward. More practically, the nitrile could be hydrolyzed to the carboxylic acid, which can then be reduced to the alcohol.

These multi-step interconversions are generally less efficient than the direct reduction of an ester or aldehyde precursor. vanderbilt.edu

Novel and Optimized Synthetic Routes to this compound

An optimized and convergent synthesis of this compound would leverage the most efficient reactions from the established methodologies. The most logical and high-yielding approach combines the Hantzsch synthesis to build the core with a direct reduction to form the alcohol.

A proposed two-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 4-(Trifluoromethyl)thiazole-5-carboxylate. This step involves the Hantzsch cyclocondensation. 3-Bromo-1,1,1-trifluoroacetone is reacted with ethyl thiooxamate in a suitable solvent like ethanol. The reaction mixture is typically heated to drive the cyclization and dehydration, yielding the key ester intermediate.

Step 2: Reduction to this compound. The purified ethyl 4-(trifluoromethyl)thiazole-5-carboxylate from Step 1 is dissolved in an anhydrous solvent like THF and treated with a powerful reducing agent, such as lithium aluminum hydride (LiAlH4), at reduced temperature. chemicalbook.com An aqueous workup following the complete reduction quenches the excess reagent and liberates the final product.

Table 3: Proposed Optimized Synthesis of this compound

StepReactionKey ReagentsIntermediate/ProductRationale
1Hantzsch Thiazole Synthesis3-Bromo-1,1,1-trifluoroacetone, Ethyl thiooxamate, EthanolEthyl 4-(trifluoromethyl)thiazole-5-carboxylateEfficiently constructs the substituted thiazole ring with the required ester precursor at C5.
2Ester ReductionLithium aluminum hydride (LiAlH4), Anhydrous THFThis compoundDirect and high-yielding conversion of the ester to the target primary alcohol. chemicalbook.com

Transition Metal-Catalyzed Approaches

Transition metal catalysis offers powerful tools for the construction and functionalization of heterocyclic systems. Although specific palladium, rhodium, or ruthenium-catalyzed syntheses for this compound are not explicitly detailed in the reviewed literature, plausible routes can be extrapolated from known transition metal-catalyzed reactions involving thiazole derivatives and trifluoromethylation reactions.

One potential strategy involves a palladium-catalyzed cross-coupling reaction to introduce the trifluoromethyl group onto a pre-functionalized thiazole ring. For instance, a suitable precursor, such as a 4-halothiazole-5-carboxylate ester, could undergo trifluoromethylation using a palladium catalyst in conjunction with a trifluoromethylating agent. Subsequent reduction of the ester group would yield the desired alcohol.

Another hypothetical approach could involve the rhodium-catalyzed C-H functionalization of a thiazole precursor, followed by introduction of the trifluoromethyl and hydroxymethyl groups in a stepwise manner. While rhodium-catalyzed reactions are known for their high efficiency and selectivity, their specific application to this target molecule remains an area for further research.

Similarly, ruthenium-catalyzed reactions, known for their functional group tolerance, could potentially be employed in the synthesis of the thiazole core or in the modification of its substituents. However, specific protocols for the synthesis of this compound using ruthenium catalysis have not been reported.

A general representation of a potential transition metal-catalyzed approach is outlined below:

StepReaction TypeReactantsCatalyst/ReagentsProduct
1Hantzsch Thiazole SynthesisHaloketone, ThioamideBase4-Substituted-thiazole-5-carboxylate ester
2Palladium-catalyzed Trifluoromethylation4-Halo-thiazole-5-carboxylate ester, CF3 sourcePd catalyst, Ligand, BaseEthyl 4-(trifluoromethyl)thiazole-5-carboxylate
3ReductionEthyl 4-(trifluoromethyl)thiazole-5-carboxylateReducing agent (e.g., LiAlH4)This compound

This table represents a generalized and hypothetical pathway based on established transition metal-catalyzed reactions.

Stereoselective Synthesis of Chiral Analogues

One approach involves the asymmetric reduction of a corresponding ketone precursor, 4-(trifluoromethyl)thiazole-5-carbaldehyde. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation or transfer hydrogenation.

MethodCatalyst/ReagentKey Features
Catalytic Asymmetric Hydrogenation Chiral Rhodium, Ruthenium, or Iridium complexesHigh enantioselectivity, often requires high pressure of hydrogen.
Catalytic Asymmetric Transfer Hydrogenation Chiral Ruthenium or Iridium complexes with a hydrogen donor (e.g., isopropanol, formic acid)Milder reaction conditions compared to hydrogenation.
Enzymatic Reduction Ketoreductases (KREDs)High enantioselectivity and regioselectivity, operates under mild aqueous conditions.

This table outlines potential stereoselective methods applicable to the synthesis of chiral analogues of this compound.

Another strategy could involve the use of a chiral pool approach, starting from a readily available chiral building block. For instance, a chiral α-hydroxy ester could be used to construct the thiazole ring, thereby introducing the desired stereochemistry at an early stage of the synthesis.

Development of Sustainable Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several sustainable approaches can be envisioned.

The use of greener solvents, such as water, ethanol, or supercritical CO2, in the key synthetic steps can significantly reduce the environmental footprint. For example, the Hantzsch thiazole synthesis, a common method for constructing the thiazole ring, can often be performed in aqueous media or under solvent-free conditions.

Biocatalysis offers a highly sustainable alternative to traditional chemical methods. The use of enzymes, such as ketoreductases for the stereoselective reduction of the corresponding aldehyde, can lead to high efficiency and selectivity under mild, environmentally benign conditions.

Furthermore, the development of catalytic methods, particularly those using earth-abundant and non-toxic metals, is a key aspect of sustainable synthesis. While transition metal catalysis is often employed, exploring catalysis with metals like iron or copper could offer more sustainable alternatives to precious metals like palladium and rhodium.

Green Chemistry PrincipleApplication in Synthesis of this compound
Use of Renewable Feedstocks Exploration of bio-based starting materials for the thiazole core.
Atom Economy Designing synthetic routes that maximize the incorporation of all starting materials into the final product.
Use of Safer Solvents and Auxiliaries Employing water, ethanol, or ionic liquids as reaction media.
Catalysis Utilizing biocatalysts (e.g., enzymes) or catalysts based on earth-abundant metals.
Energy Efficiency Employing microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.

This table highlights potential applications of green chemistry principles to the synthesis of the target compound.

Process Chemistry Considerations in Research Scale Synthesis

While large-scale industrial production of this compound is not widely documented, several process chemistry considerations are important for its synthesis on a research scale, ensuring safety, efficiency, and reproducibility.

A key consideration is the choice of starting materials and reagents. The synthesis of the precursor, 4-(trifluoromethyl)thiazole-5-carboxylic acid or its ester, often involves the use of corrosive and hazardous reagents. Careful handling and quenching procedures are necessary. For example, the synthesis of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid has been reported from ethyl trifluoroacetoacetate and thioacetamide, which requires careful control of reaction conditions to ensure safety and maximize yield.

The reduction of the carboxylic acid or its derivatives to the alcohol is another critical step. The choice of reducing agent has significant implications for safety and work-up. While powerful reducing agents like lithium aluminum hydride are effective, they are also pyrophoric and require stringent anhydrous conditions. Milder and safer alternatives, such as sodium borohydride in the presence of an activating agent, or catalytic hydrogenation, may be preferable for larger research-scale preparations.

Purification of the final product is also a crucial aspect. This compound is likely to be a solid or a high-boiling liquid, and purification by crystallization or chromatography will be necessary. The choice of solvent for these purification steps should consider both efficacy and safety.

Chemical Reactivity and Transformation Mechanisms of 4 Trifluoromethyl Thiazol 5 Yl Methanol

Reactivity at the Primary Alcohol Functionality

The primary alcohol group, -CH₂OH, attached to the C5 position of the thiazole (B1198619) ring, is the site of various functional group transformations typical of primary alcohols, including oxidation, etherification, esterification, halogenation, and sulfonation.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of (4-(Trifluoromethyl)thiazol-5-yl)methanol can be selectively oxidized to either the corresponding aldehyde, 4-(trifluoromethyl)thiazole-5-carbaldehyde, or the carboxylic acid, 4-(trifluoromethyl)thiazole-5-carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. wikipedia.orglibretexts.orgmasterorganicchemistry.com

Oxidation to Aldehydes: The conversion to the aldehyde requires the use of mild oxidizing agents in anhydrous conditions to prevent over-oxidation to the carboxylic acid. wikipedia.orgvedantu.com Reagents such as Pyridinium Chlorochromate (PCC) or the Dess-Martin Periodinane (DMP) are effective for this transformation. chemistrysteps.comlibretexts.org These reactions are typically performed in chlorinated solvents like dichloromethane (B109758) (DCM).

Oxidation to Carboxylic Acids: Stronger oxidizing agents are necessary to convert the primary alcohol directly to the carboxylic acid. masterorganicchemistry.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) in alkaline solution or Jones reagent (CrO₃ in aqueous sulfuric acid). wikipedia.orglibretexts.org The reaction often requires heating under reflux to ensure the transformation is complete. libretexts.org A two-step process, involving the initial oxidation to the aldehyde followed by further oxidation, can also yield the carboxylic acid. wikipedia.org It is also noteworthy that the hydrolysis of the corresponding ester, such as ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, using a base like sodium hydroxide (B78521) followed by acidification, yields the carboxylic acid. google.comnih.gov

Table 1: Representative Oxidation Reactions
TransformationProductReagent(s)Typical Conditions
Alcohol to Aldehyde4-(Trifluoromethyl)thiazole-5-carbaldehydePyridinium Chlorochromate (PCC)Dichloromethane (DCM), Room Temperature
Alcohol to Aldehyde4-(Trifluoromethyl)thiazole-5-carbaldehydeDess-Martin Periodinane (DMP)Dichloromethane (DCM), Room Temperature
Alcohol to Carboxylic Acid4-(Trifluoromethyl)thiazole-5-carboxylic acidPotassium Permanganate (KMnO₄)Basic aqueous solution, Heat
Alcohol to Carboxylic Acid4-(Trifluoromethyl)thiazole-5-carboxylic acidJones Reagent (CrO₃, H₂SO₄, acetone)0°C to Room Temperature

Etherification and Esterification Processes

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The formation of ethers, such as 5-(alkoxymethyl)-4-(trifluoromethyl)thiazole, can be achieved through various methods. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, is a common approach. Alternatively, acid-catalyzed dehydration or cross-coupling reactions with other alcohols can be employed. nih.gov For the synthesis of trifluoromethyl ethers specifically, silver-mediated oxidative O-trifluoromethylation with reagents like TMSCF₃ has been established for various alcohols. nih.gov

Esterification: Esters can be prepared by reacting the alcohol with carboxylic acids or their derivatives. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a standard method. For a more rapid and often higher-yielding process, the alcohol can be treated with more reactive acylating agents like acid chlorides or anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct.

Table 2: Etherification and Esterification Reactions
Reaction TypeProduct ExampleReagent(s)Typical Conditions
Etherification (Williamson)5-(Methoxymethyl)-4-(trifluoromethyl)thiazole1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I)Anhydrous THF
Esterification(4-(Trifluoromethyl)thiazol-5-yl)methyl acetateAcetic anhydride, PyridineRoom Temperature
Esterification (Fischer)(4-(Trifluoromethyl)thiazol-5-yl)methyl benzoateBenzoic acid, H₂SO₄ (cat.)Heat, Dean-Stark trap

Halogenation and Sulfonation Reactions

The alcohol functionality can be converted into a better leaving group, such as a halide or a sulfonate ester, facilitating subsequent nucleophilic substitution reactions.

Halogenation: The hydroxyl group can be replaced by a halogen atom to form 5-(halomethyl)-4-(trifluoromethyl)thiazole. For the synthesis of the corresponding chloride, thionyl chloride (SOCl₂) is a common and effective reagent, often used with a base like pyridine. libretexts.orgjove.com For the bromide, phosphorus tribromide (PBr₃) is typically employed. libretexts.orgchemistrysteps.com These reactions convert the hydroxyl into an excellent leaving group, which is then displaced by the halide ion in an Sₙ2 reaction. slideshare.netlibretexts.org

Sulfonation: The alcohol can be converted to sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups in nucleophilic substitution reactions. This is achieved by reacting the alcohol with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a non-nucleophilic base like pyridine. The reaction forms a stable sulfonate ester, such as (4-(trifluoromethyl)thiazol-5-yl)methyl tosylate.

Table 3: Halogenation and Sulfonation Reactions
Reaction TypeProductReagent(s)Typical Conditions
Chlorination5-(Chloromethyl)-4-(trifluoromethyl)thiazoleThionyl Chloride (SOCl₂)Pyridine, 0°C to RT
Bromination5-(Bromomethyl)-4-(trifluoromethyl)thiazolePhosphorus Tribromide (PBr₃)Anhydrous ether, 0°C
Tosylation(4-(Trifluoromethyl)thiazol-5-yl)methyl tosylatep-Toluenesulfonyl chloride (TsCl)Pyridine, 0°C

Transformations Involving the Thiazole Heterocycle

The thiazole ring's reactivity is heavily influenced by its substituents. The C4-trifluoromethyl group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

Electrophilic Substitution Reactions on the Thiazole Ring (if applicable)

In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position due to the electron-donating character of the sulfur atom. pharmaguideline.comwikipedia.org However, in this compound, the C5 position is already substituted. Furthermore, the C4 position is occupied by the strongly deactivating -CF₃ group, which significantly reduces the electron density of the entire ring system, making electrophilic substitution challenging. ias.ac.in

If an electrophilic substitution reaction were to occur, the C2 position would be the most likely site of attack. This is because the C4 and C5 positions are sterically and electronically disfavored. The deactivating effect of the -CF₃ group is felt throughout the ring but is strongest at the adjacent positions. Therefore, reactions like halogenation or nitration would be expected to proceed at the C2 position, albeit under harsh conditions, if at all. The thiazolo[5,4-d]thiazole (B1587360) ring system, which is also electron-deficient, has been shown to undergo direct electrophilic bromination and chlorination, suggesting that such reactions on a deactivated thiazole are possible under the right conditions. udayton.edu

Nucleophilic Attack and Ring Opening Reactions

The electron-deficient nature of the thiazole ring, enhanced by the C4-trifluoromethyl group, makes it susceptible to nucleophilic attack. pharmaguideline.com The C2 position is the most electron-deficient carbon in the thiazole ring and is the primary site for nucleophilic attack, especially if a good leaving group is present at that position. ias.ac.in In the absence of a leaving group, a strong nucleophile could potentially attack the C2-H bond, leading to deprotonation and the formation of a thiazol-2-yl anion, which can then react with electrophiles.

Ring-opening reactions of thiazoles are less common but can be induced under certain conditions. For instance, treatment with strong reducing agents like Raney Nickel can lead to desulfurization and cleavage of the ring. The presence of the strongly electron-withdrawing trifluoromethyl group could potentially make the ring more susceptible to cleavage by potent nucleophiles, although specific examples for this substitution pattern are not well-documented.

Metalation and Cross-Coupling Reactions at Thiazole Positions

The thiazole ring is susceptible to deprotonation (metalation) by strong bases, which paves the way for subsequent cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The most acidic proton on an unsubstituted thiazole ring is at the C2 position. wikipedia.orgnih.gov The presence of the trifluoromethyl group at the C4 position of this compound is expected to significantly increase the acidity of the C2 proton, making it the primary site for metalation.

Organolithium reagents, such as n-butyllithium, are commonly used for the deprotonation of thiazoles at the C2 position. wikipedia.org The resulting 2-lithiothiazole is a potent nucleophile that can react with a variety of electrophiles. However, the hydroxymethyl group at the C5 position contains an acidic proton and would likely need to be protected with a suitable protecting group (e.g., a silyl (B83357) ether) prior to metalation to prevent interference with the strong base.

Once the 2-lithiated or a related organometallic intermediate of this compound is formed, it can participate in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecules. Examples of such reactions include:

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid or ester.

Stille Coupling: Reaction with an organostannane reagent.

Negishi Coupling: Reaction with an organozinc reagent.

Heck Coupling: While typically involving alkenes and aryl halides, related C-H activation/arylation reactions are also prevalent.

Direct C-H arylation is another important strategy that avoids the pre-functionalization step of metalation. Palladium catalysts can facilitate the coupling of the C-H bond at the C2 position directly with aryl halides or triflates. organic-chemistry.orgresearchgate.net Given the enhanced acidity of the C2 proton due to the C4-trifluoromethyl group, this position would be the most likely site for direct arylation.

Table 1: Potential Cross-Coupling Reactions at the C2-Position
Reaction NameCoupling PartnerTypical CatalystResulting Structure
Suzuki CouplingAr-B(OR)2Pd(PPh3)42-Aryl-4-(trifluoromethyl)thiazole derivative
Stille CouplingAr-Sn(Bu)3Pd(PPh3)42-Aryl-4-(trifluoromethyl)thiazole derivative
Negishi CouplingAr-ZnClPdCl2(dppf)2-Aryl-4-(trifluoromethyl)thiazole derivative
Direct C-H ArylationAr-X (X=Br, I, OTf)Pd(OAc)22-Aryl-4-(trifluoromethyl)thiazole derivative

Influence of the Trifluoromethyl Group on Reaction Pathways and Selectivity

The trifluoromethyl (-CF₃) group is a powerful modulator of chemical reactivity due to its strong electron-withdrawing nature and steric bulk. mdpi.com Its presence on the thiazole ring of this compound has profound effects on reaction pathways and regioselectivity.

Electronic Effects:

Increased Acidity: The primary influence of the -CF₃ group is its strong inductive electron-withdrawing effect (-I effect). This effect significantly lowers the electron density of the entire thiazole ring. As a direct consequence, the C-H bonds on the ring become more polarized and acidic, with the most pronounced effect at the C2 position. nih.gov This enhanced acidity facilitates deprotonation, making metalation at C2 more favorable than in non-fluorinated analogues.

Ring Deactivation/Activation: The electron-deficient nature of the ring makes it less susceptible to electrophilic aromatic substitution. pharmaguideline.com Conversely, the ring is activated towards nucleophilic aromatic substitution, particularly at the C2 position, should a suitable leaving group be present. pharmaguideline.com

Steric Effects: While smaller than a tert-butyl group, the -CF₃ group does exert some steric hindrance. This can influence the approach of bulky reagents to the adjacent C5 position, although the primary directing influence in most reactions remains electronic.

The trifluoromethyl group's impact on selectivity is most evident in competitive reactions. For instance, in a direct arylation reaction, the increased acidity of the C2-H bond makes it the overwhelmingly preferred site for functionalization over the C5 position. wikipedia.org

Table 2: Influence of the Trifluoromethyl Group on Reactivity
Reaction TypeEffect of -CF₃ GroupUnderlying ReasonFavored Position
Metalation (Deprotonation)Strongly promotesIncreased C-H acidity via inductive effectC2
Electrophilic SubstitutionStrongly disfavorsDeactivation of the π-systemN/A (Generally unreactive)
Nucleophilic AttackStrongly promotesStabilization of negative charge in intermediateC2

Photochemical and Electrochemical Transformations

While specific studies on the photochemical and electrochemical behavior of this compound are not widely documented, the reactivity can be inferred from the behavior of related thiazole derivatives.

Photochemical Transformations: Thiazoles can participate in photochemical reactions, such as cycloadditions. wikipedia.org Upon irradiation with UV light, the thiazole ring can react with alkynes in a Diels-Alder type reaction, which, after extrusion of sulfur, can lead to the formation of pyridine derivatives. The presence of the electron-withdrawing -CF₃ group could influence the energy levels of the molecular orbitals involved in such transformations, potentially altering the required wavelength of light or the efficiency of the reaction.

Electrochemical Transformations: The thiazole nucleus is electrochemically active. Studies on related thiazolothiazole systems have shown they can undergo reversible electrochemical reductions. youtube.com The electron-deficient nature of the thiazole ring in this compound, caused by the -CF₃ group, would make the compound more susceptible to reduction (i.e., it would be reduced at a less negative potential). Cyclic voltammetry could be used to determine the reduction and oxidation potentials of the molecule. Furthermore, electrochemical methods have been developed for the synthesis of the thiazole ring itself from precursors, indicating the ring's stability and activity under electrochemical conditions. organic-chemistry.orgbohrium.com

Strategic Applications of 4 Trifluoromethyl Thiazol 5 Yl Methanol in Advanced Organic Synthesis

As a Key Building Block for Complex Heterocyclic Systems

The dual functionality of (4-(Trifluoromethyl)thiazol-5-yl)methanol makes it an ideal starting point for the construction of more elaborate heterocyclic frameworks. The hydroxymethyl group can be readily transformed into a variety of other functional groups, providing a handle for cyclization reactions, while the trifluoromethylthiazole moiety imparts unique electronic and steric properties to the final product.

While direct examples of the use of this compound in the synthesis of fused ring systems are not extensively documented, its potential is evident from the known reactivity of related compounds. The hydroxymethyl group can be easily oxidized to an aldehyde, which can then participate in a variety of cyclization reactions. For instance, a subsequent intramolecular condensation with a suitably positioned nucleophile could lead to the formation of thiazolo[5,4-b]pyridines or other fused systems. airo.co.in

Alternatively, the alcohol can be converted into a leaving group, such as a tosylate or a halide, facilitating intramolecular nucleophilic substitution to form a new ring. The synthesis of thiazolo[5,4-d]thiazoles, for example, often involves the condensation of dithiooxamide (B146897) with aromatic aldehydes, showcasing a relevant synthetic strategy where an aldehyde derivative of our target molecule could be employed. mdpi.com

Table 1: Potential Transformations of this compound for Fused Ring Synthesis

Starting Material DerivativeReagent/ConditionPotential Fused System
4-(Trifluoromethyl)thiazole-5-carbaldehydeIntramolecular Wittig or Horner-Wadsworth-Emmons reactionThiazolopyridinones
5-(Chloromethyl)-4-(trifluoromethyl)thiazoleIntramolecular nucleophilic substitution with a tethered amine or thiolDihydrothiazolopyrroles or dihydrothiazolothiophenes
This compoundPictet-Spengler reaction with a β-arylethylamineTetrahydrothiazoloisoquinolines

The trifluoromethylthiazole unit is a desirable component in macrocyclic structures, particularly in the design of bioactive peptides and other complex natural product analogs. The rigidity and planarity of the thiazole (B1198619) ring can act as a conformational constraint, while the trifluoromethyl group can enhance membrane permeability and metabolic stability.

This compound can be incorporated into macrocycles through several synthetic strategies. One approach involves the conversion of the alcohol to a dihalide or a dialdehyde, which can then undergo macrocyclization with a suitable linker. Another strategy is to utilize the alcohol in esterification or etherification reactions with a long-chain diacid or diol to form the macrocyclic framework. The synthesis of thiazole-containing cyclopeptides, for instance, has been achieved through solid-phase intramolecular thioalkylation, a strategy that could be adapted for the incorporation of our target molecule.

Precursor for Advanced Ligand and Catalyst Development

The nitrogen and sulfur atoms of the thiazole ring in this compound offer potential coordination sites for metal ions, making it an attractive scaffold for the development of novel ligands and catalysts. orientjchem.org The trifluoromethyl group can significantly influence the electronic properties of the thiazole ring, thereby tuning the catalytic activity of the resulting metal complex.

The hydroxymethyl group provides a convenient handle for the introduction of other coordinating moieties. For example, it can be converted to a phosphine (B1218219) or an amine, leading to bidentate or tridentate ligands. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The synthesis of thiazole-derived Schiff base ligands and their metal complexes has been reported, highlighting a viable pathway for the utilization of our target compound. orientjchem.org

Table 2: Potential Ligand Architectures from this compound

Ligand TypeSynthetic TransformationPotential Catalytic Application
P,N-ligandConversion of -CH₂OH to -CH₂PPh₂Asymmetric hydrogenation
N,N-ligandConversion of -CH₂OH to -CH₂NR₂Oxidation reactions
S,N-ligandDirect coordination of thiazole S and NCross-coupling reactions

Role in Cascade and Multi-Component Reaction Sequences

Cascade and multi-component reactions (MCRs) are powerful tools in modern organic synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single pot. nih.gov this compound and its derivatives are well-suited for participation in such reactions.

For example, the aldehyde derived from the oxidation of this compound could be a key component in a Biginelli or Hantzsch-type reaction to generate highly functionalized dihydropyrimidines or pyridines, respectively. iau.irnih.gov The electron-withdrawing nature of the trifluoromethyl group could influence the reactivity and selectivity of these transformations. The development of one-pot multicomponent syntheses of various thiazole derivatives is an active area of research, and the unique properties of our target molecule make it a promising candidate for the design of novel MCRs. iau.irmdpi.com

Contributions to Method Development in Organofluorine Chemistry

The synthesis and functionalization of fluorinated heterocycles is a major focus of organofluorine chemistry. cas.cncas.cn this compound can serve as a valuable platform for the development of new synthetic methodologies. For instance, the reactivity of the C-H bonds on the thiazole ring could be explored for direct C-H functionalization, a highly sought-after transformation in modern organic synthesis. nih.gov

Furthermore, the trifluoromethyl group itself can participate in novel chemical transformations. While generally considered to be a stable and inert functional group, recent advances have shown that the C-F bonds of a trifluoromethyl group can be activated under certain conditions. Exploring the reactivity of the trifluoromethyl group in this compound could lead to the discovery of new and unexpected chemical reactions, further expanding the toolkit of the synthetic chemist. The study of trifluoromethylated heterocycles is a rapidly evolving field, with a continuous demand for new building blocks and synthetic methods. nih.govresearchgate.net

Investigation of Biological Activity and Molecular Target Engagement of 4 Trifluoromethyl Thiazol 5 Yl Methanol Derivatives

Enzyme Inhibition and Activation Mechanisms (e.g., kinases, dehydrogenases, proteases)

Derivatives of the (4-(Trifluoromethyl)thiazol-5-yl)methanol scaffold have demonstrated significant activity as modulators of various enzymes, a critical aspect of their therapeutic potential. The thiazole (B1198619) nucleus is a versatile framework for interacting with different protein kinases, and its derivatives have been explored as potent inhibitors in cancer therapy. nih.gov

Kinase Inhibition: Protein kinases are crucial in cellular signaling, and their abnormal function is often implicated in diseases like cancer. nih.gov Thiazole-based compounds have been identified as inhibitors of several kinases:

Janus Kinase 2 (JAK2) and Epidermal Growth Factor Receptor (EGFR): Aromatic alkyl-amino analogs based on a thiazole scaffold have been evaluated for their inhibitory effects on JAK2 and EGFR proteins. In vitro cytotoxicity screening showed that compound 64 had notable efficacy against HEL cell lines with an IC50 of 6.89 ± 0.38 μM, while derivative 65 was effective against the A431 cell line with an IC50 of 8.04 ± 0.90 μM. nih.gov Molecular modeling suggested that a π–cation interaction between the thiazole ring of a derivative and the Lys828 residue of EGFR could be a key interaction. nih.gov

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β is implicated in the regulation of nuclear factor (NF) κB activity, making it a target for cancer treatment. The thiazole compound AR-A014418 has been identified as an inhibitor of this kinase. nih.gov

Dual EGFR/VEGFR-2 Inhibition: A novel series of thiazole-based derivatives were developed as dual inhibitors of EGFR and VEGFR-2. Among these, compound 11f , a coumarin-based derivative, showed a GI50 value of 27 nM against four cancer cell lines, being more potent than the reference drug erlotinib. nih.gov Specifically, it exhibited IC50 values of 25 nM against the A-549 lung cancer cell line and 29 nM against the MCF-7 breast cancer cell line. nih.gov

Protease Inhibition: Thiazole derivatives have also been investigated as inhibitors of viral proteases. In the search for treatments against SARS-CoV-2, analogs of nitazoxanide, a thiazole-containing drug, were designed and evaluated for their inhibitory activity against the main protease (Mpro or 3CLpro).

SARS-CoV-2 Main Protease (Mpro): N-(substituted-thiazol-2-yl)cinnamamide analogs demonstrated significant inhibitory activity. Compounds 19 , 20 , and 21 were the most active, with IC50 values of 22.61 µM, 14.7 µM, and 21.99 µM, respectively. nih.gov Molecular modeling studies indicated that these compounds bind to the active site through hydrogen bonds with Gln189 and Glu166, and an arene-arene interaction between the thiazole moiety and His41. nih.gov

Other Enzyme Inhibition:

α-Amylase Inhibition: A series of fluorophenyl-based thiazole derivatives were screened for their potential to inhibit α-amylase, an enzyme relevant to diabetes management. Compound 3h was identified as a potent inhibitor with an IC50 value of 5.14 ± 0.03 μM, which was more potent than the standard, acarbose (B1664774) (IC50 = 5.55 ± 0.06 μM). nih.gov Compound 3n also showed good inhibition with an IC50 of 5.77 ± 0.05 μM. nih.gov

Compound/DerivativeTarget EnzymeActivity (IC50/GI50)Cell Line/Assay
Derivative 64JAK2/EGFR6.89 ± 0.38 μMHEL
Derivative 65JAK2/EGFR8.04 ± 0.90 μMA431
Compound 11fEGFR/VEGFR-227 nM (GI50)Four cancer cell lines
Compound 11fEGFR/VEGFR-225 nM (IC50)A-549 (Lung)
Compound 11fEGFR/VEGFR-229 nM (IC50)MCF-7 (Breast)
Compound 19SARS-CoV-2 Mpro22.61 μMCOV2-3CL protease inhibition assay
Compound 20SARS-CoV-2 Mpro14.7 μMCOV2-3CL protease inhibition assay
Compound 21SARS-CoV-2 Mpro21.99 μMCOV2-3CL protease inhibition assay
Compound 3hα-Amylase5.14 ± 0.03 μMEnzyme inhibition assay
Compound 3nα-Amylase5.77 ± 0.05 μMEnzyme inhibition assay

Receptor Ligand Binding and Modulation Studies (e.g., G-protein coupled receptors, nuclear receptors)

While extensive research has focused on the enzymatic targets of thiazole derivatives, their interaction with receptors is a less explored area. However, the structural versatility of the thiazole scaffold suggests potential for binding to various receptor types. Substituted thiazole derivatives have been noted as adenosine (B11128) A1 receptor antagonists and metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, indicating their capability to interact with G-protein coupled receptors (GPCRs). researchgate.net Further dedicated radioligand binding assays and functional studies are necessary to fully characterize the receptor binding profiles of this compound derivatives and elucidate their potential as receptor modulators.

Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is linked to numerous diseases. csic.es Small molecules that can modulate these interactions are of high therapeutic interest. csic.esrsc.org The development of thiazole-based compounds as PPI modulators is an emerging field. The complex and often flat surfaces of PPI interfaces present a challenge for small molecule drug design. escholarship.org However, the thiazole scaffold can be elaborated with various substituents to create molecules with the necessary structural complexity to bind to these interfaces. For instance, in the biosynthesis of the thiazole-containing antibiotic micrococcin, transient interactions between a scaffolding protein (TclI) and two modification enzymes (TclJ and TclN) are crucial for the conversion of cysteine residues to thiazoles. nih.gov This highlights the natural role of proteins in orchestrating thiazole formation through specific interactions, suggesting that synthetic thiazole derivatives could be designed to disrupt pathogenic PPIs. While specific examples of this compound derivatives as PPI modulators are not yet widely reported, this remains a promising area for future research.

Cell-Based Assays for Elucidating Cellular Pathway Modulation

Cell-based assays are crucial for understanding how a compound affects cellular functions and signaling pathways. Thiazole derivatives have been shown to modulate various cellular pathways, often leading to anti-proliferative or anti-inflammatory effects.

For example, flavonoids, another class of natural compounds, are known to modulate cell survival signaling pathways such as the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and PI3K/Akt pathways. nih.gov Thiazole derivatives likely engage similar pathways. The antiproliferative activity of thiazole-based EGFR/VEGFR-2 inhibitors was evaluated against a panel of cancer cell lines, demonstrating their ability to inhibit cell growth. nih.gov Compound 11f was particularly effective against lung (A-549) and breast (MCF-7) cancer cells. nih.gov

Furthermore, some thiazole derivatives have exhibited anti-inflammatory effects in the dorsal air pouch model of inflammation by inhibiting the secretion of prostaglandin (B15479496) E2 (PGE2). globalresearchonline.net The evaluation of 2-amino-1,3-thiazole-4-carboxylic acid derivatives showed good fungicidal activity against a panel of six fungi at a concentration of 50 μg/mL, and most of the tested compounds also showed good activity against the Tobacco Mosaic Virus (TMV) in vivo at 100 μg/mL, indicating broad biological effects at the cellular and organismal level. researchgate.net

Structure-Activity Relationship (SAR) Derivations Based on Molecular Interactions

Structure-activity relationship (SAR) studies are vital for optimizing the potency and selectivity of lead compounds. For thiazole derivatives, several SAR studies have provided insights into the structural requirements for their biological activities.

For α-Amylase Inhibition: In a series of fluorinated hydrazinylthiazole derivatives, the presence and position of substituents on the aryl ring attached to the hydrazinyl moiety significantly influenced the inhibitory activity. The compound 3h , which contains a 5-chloro-2-hydroxy substitution, was the most potent inhibitor. nih.gov The hydroxyl group was suggested to enhance the compound's ability to form strong hydrogen bonds with the enzyme. nih.gov

For Antiglycation Activity: For the same series of compounds, the nature of the groups around the thiazole ring affected antiglycation activity. The presence of a 4-fluorophenyl group on the thiazole ring appeared to enhance this activity. nih.gov

For Antimicrobial Activity: SAR studies on various antimicrobial thiazoles have highlighted key features. For 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives, identical substitution on both the 2-pyrazoline (B94618) and 1,3-thiazole moieties was suggested to be important for antibacterial activity. nih.gov In another series, the insertion of a heterocyclic system at position-5 of the thiazole ring was found to improve antimicrobial activity. mdpi.com

For SARS-CoV-2 Mpro Inhibition: The replacement of an aminothiazole ring with a benzothiazole (B30560) fused ring system led to compounds with strong antiviral activity. nih.gov In contrast, modifications including 4-phenyl thiazole and other substituted thiazole scaffolds resulted in nearly inactive compounds, highlighting the importance of the benzothiazole moiety for this specific target. nih.gov

Compound SeriesBiological ActivityKey Structural Features for Activity
Fluorinated hydrazinylthiazole derivativesα-Amylase InhibitionA 5-chloro-2-hydroxy substitution on the aryl ring (Compound 3h ) enhances activity, likely through hydrogen bonding. nih.gov
Fluorinated hydrazinylthiazole derivativesAntiglycationThe presence of a 4-fluorophenyl group on the thiazole ring enhances activity. nih.gov
2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazolesAntibacterialIdentical substitution on both the 2-pyrazoline and 1,3-thiazole rings may be important. nih.gov
N-(substituted-thiazol-2-yl)cinnamamide derivativesSARS-CoV-2 Mpro InhibitionA benzothiazole fused ring system is crucial for strong activity. nih.gov

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study biological systems by selectively binding to and modulating the function of a specific protein or pathway. The development of potent and selective this compound derivatives makes them potential candidates for use as chemical probes. To be an effective chemical probe, a compound should ideally have high affinity for its target, good selectivity over other targets, and demonstrated activity in a cellular context.

While the reviewed literature primarily focuses on the therapeutic potential of these derivatives, the well-characterized mechanism of action for some compounds, such as the kinase and protease inhibitors, lays the groundwork for their use as chemical probes. For instance, a highly selective inhibitor of a specific kinase could be used to dissect the role of that kinase in various cellular signaling pathways. Similarly, the development of new fluorophores for bioimaging is a valuable approach to visualize protein-protein interactions, and thiazole derivatives could potentially be functionalized for this purpose. csic.es Further optimization for potency, selectivity, and the inclusion of reporter tags (like fluorescent dyes or biotin) would be necessary to fully realize their potential as chemical probes.

Theoretical and Computational Studies of 4 Trifluoromethyl Thiazol 5 Yl Methanol and Its Analogues

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of molecules. mdpi.comnih.gov For thiazole (B1198619) derivatives, these calculations can elucidate the distribution of electrons, identify reactive sites, and predict molecular stability.

Studies on thiazole analogues have shown that the arrangement of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is key to their chemical behavior. mdpi.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. mdpi.comasianpubs.org A smaller gap generally implies higher reactivity. asianpubs.org

For (4-(Trifluoromethyl)thiazol-5-yl)methanol, the electron-withdrawing nature of the trifluoromethyl (CF3) group is expected to significantly influence the electronic structure. DFT calculations on related structures, such as trans-4-(trifluoromethyl)cinnamic acid, have been used to compute geometrical parameters and analyze frontier molecular orbitals. The CF3 group typically lowers both HOMO and LUMO energy levels. The calculated pi-electron density in thiazoles indicates that the C5 position is a primary site for electrophilic substitution, while the C2-H is susceptible to deprotonation. wikipedia.org

Quantum chemical computations also allow for the calculation of various molecular descriptors that quantify reactivity. These include ionization potential, electron affinity, electronegativity, and global hardness. Analysis of these parameters helps in comparing the reactivity of different analogues and understanding the effects of substituent groups on the thiazole ring. researchgate.netasianpubs.org For example, studies have reported that substitutions on the thiazole ring can modify the net atomic charges on the sulfur and nitrogen atoms, thereby altering the molecule's interaction profile. researchgate.net

Table 1: Key Electronic Properties Calculated for Thiazole Analogues

Property Description Significance
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the capacity to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the capacity to accept electrons.
HOMO-LUMO Gap The energy difference between HOMO and LUMO. An indicator of molecular stability and reactivity.
Dipole Moment A measure of the net molecular polarity. Influences solubility and intermolecular interactions.

| Mulliken Charges | Distribution of atomic charges within the molecule. | Helps identify sites for nucleophilic and electrophilic attack. asianpubs.org |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is extensively used in drug design to simulate the interaction between a ligand, such as a thiazole derivative, and the binding site of a target protein. mdpi.comnih.gov For thiazole analogues, docking studies have been instrumental in identifying potential biological targets and explaining structure-activity relationships (SAR).

Numerous studies have demonstrated the utility of docking for thiazole-based compounds as potential inhibitors of various enzymes and receptors, including EGFR, BRAF V600E, tubulin, and microbial enzymes. mdpi.comnih.govmdpi.com These simulations can reveal crucial binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. nih.gov For instance, docking studies of thiazole derivatives into the colchicine (B1669291) binding site of tubulin have helped explain their cytotoxic activity against cancer cell lines. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations are often employed to study the stability and conformational behavior of the ligand-target complex over time. nih.gov MD simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. researchgate.netnih.gov Studies on thiazole-based compounds have used MD simulations to confirm the stability of docking poses and to analyze the dynamic behavior of the complex, reinforcing the predictions made from static docking models. nih.govresearchgate.net These simulations can reveal subtle conformational changes and water-mediated interactions that are critical for binding affinity.

Conformation Analysis and Conformational Landscapes

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand its flexibility. nih.gov For flexible molecules like this compound, which has a rotatable hydroxymethyl group, understanding the preferred conformations is crucial.

Computational methods, including DFT, are used to perform conformational searches and construct Ramachandran-like maps to visualize the accessible conformational space. nih.govnih.gov Studies on peptide mimetics containing thiazole rings have shown that the thiazole moiety can significantly restrict the conformational freedom of the molecule. nih.govnih.gov This rigidity can be advantageous in drug design, as it reduces the entropic penalty upon binding to a target.

Research on thiazole-amino acid residues has identified stable, semi-extended conformations that are stabilized by intramolecular hydrogen bonds, such as an N-H···N(Thiazole) interaction. nih.govnih.gov Similarly, analyses of other thiazole analogues have revealed rigid structural motifs that are preserved across low-energy conformers. researchgate.netresearchgate.net This reduced flexibility suggests that even small thiazole-containing molecules can adopt well-defined shapes, which is a desirable trait for designing specific and potent ligands. The conformational landscape provides a foundation for understanding how these molecules will present themselves to a biological target.

Predictive Modeling for Structure-Based Drug Design Initiatives

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new, potent inhibitors. scispace.com Computational modeling is at the heart of SBDD, enabling the design of molecules with high affinity and selectivity for their intended target.

The process often begins with a known lead compound or a fragment identified through screening. Predictive models, informed by quantum chemistry, docking, and MD simulations, are then used to suggest modifications to the lead structure to enhance its binding affinity or improve its pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery. nih.gov

For thiazole derivatives, SBDD has been successfully applied to develop inhibitors for a range of targets. For example, by analyzing the binding mode of a thiazole-based inhibitor in the active site of a kinase like PI3K or mTOR, researchers can design new analogues with substituents that exploit specific pockets or form additional favorable interactions within the binding site. nih.gov The design of novel thiazole-pyrazole analogues as anticancer agents has also been guided by molecular modeling, which helped rationalize the observed biological activities. nih.gov These predictive approaches accelerate the drug development process by prioritizing the synthesis of compounds with the highest probability of success.

QSAR and QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are built by calculating a set of molecular descriptors for a series of compounds and then using statistical techniques to derive a mathematical equation that relates these descriptors to the observed activity or property. researchgate.net

For thiazole derivatives, 2D and 3D-QSAR models have been developed to predict various biological activities, including antimicrobial, antifungal, and enzyme inhibitory effects. researchgate.netresearchgate.netbohrium.com Molecular descriptors used in these models can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). researchgate.net

A typical 3D-QSAR study, such as one using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, generates contour maps that visualize the regions around the aligned molecules where certain properties (e.g., steric bulk, positive or negative electrostatic potential) are favorable or unfavorable for activity. researchgate.net These models serve as valuable predictive tools for designing new analogues with enhanced potency and for understanding the key structural features required for a specific biological response. researchgate.net QSPR models are similarly used to predict properties like solubility, boiling point, and partition coefficients, which are crucial for drug development. researchgate.net

Table 2: Common Descriptors Used in QSAR/QSPR Models for Thiazole Analogues

Descriptor Type Examples Information Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Describes the electronic distribution and reactivity. researchgate.net
Topological Molecular connectivity indices, Wiener index Encodes information about atomic connectivity and branching.
Physicochemical LogP, Molar Refractivity (MR) Relates to hydrophobicity and polarizability. researchgate.net

| 3D/Steric | Molecular volume, Surface area | Describes the size and shape of the molecule. |

Advanced Analytical and Spectroscopic Characterization Techniques in Research on 4 Trifluoromethyl Thiazol 5 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (4-(Trifluoromethyl)thiazol-5-yl)methanol in solution. By analyzing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR: The proton NMR spectrum provides a map of all hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the proton on the thiazole (B1198619) ring (C2-H), the methylene (B1212753) protons of the methanol (B129727) group (-CH₂OH), and the hydroxyl proton (-OH). The thiazole proton would likely appear as a singlet in the aromatic region. The methylene protons would typically present as a doublet, coupled to the adjacent hydroxyl proton, while the hydroxyl proton would appear as a triplet. The exact chemical shifts (δ) are influenced by the solvent used.

¹³C NMR: The ¹³C NMR spectrum reveals all unique carbon environments. Key signals would include those for the thiazole ring carbons, the methylene carbon, and the carbon of the trifluoromethyl group. The carbon attached to the fluorine atoms (CF₃) will show a characteristic quartet due to C-F coupling. The signals for the thiazole ring carbons provide confirmation of the heterocyclic core structure.

¹⁹F NMR: Given the trifluoromethyl group, ¹⁹F NMR is a crucial technique. It is expected to show a single, sharp signal, confirming the presence and chemical environment of the -CF₃ group.

While specific experimental data for this exact compound is not widely published, analysis of related structures confirms the utility of these methods. For instance, various trifluoromethyl-containing pyrazol-1-yl-thiazoles have been unambiguously characterized using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (Molecular Formula: C₅H₄F₃NOS), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm this mass with high precision, thereby verifying the elemental formula.

The mass spectrum also provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI), the molecule fragments in a predictable manner. Expected fragmentation pathways for this compound could include:

Loss of a hydroxyl radical (•OH).

Loss of the entire hydroxymethyl group (•CH₂OH).

Cleavage of the thiazole ring.

Loss of a fluorine atom or the entire CF₃ group.

Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to observe the molecular ion peak ([M]+) or a protonated molecule ([M+H]+) more clearly with less fragmentation. uni-saarland.de Studies on other thiazole metabolites have demonstrated the power of MS in identifying compounds through their characteristic cleavage patterns. rsc.org

Property Value
Molecular FormulaC₅H₄F₃NOS
Monoisotopic Mass199.00 g/mol
Expected Ion Peaks m/z Value
[M+H]⁺200.00
[M+Na]⁺222.00

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display several characteristic absorption bands.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
O-H (Alcohol)Stretching, hydrogen-bonded3200-3600 (broad)
C-H (Thiazole ring)Stretching~3100
C-H (Methylene)Stretching2850-2960
C=N (Thiazole ring)Stretching1600-1680
C-F (Trifluoromethyl)Stretching1000-1350 (strong, multiple bands)
C-O (Alcohol)Stretching1050-1260

These expected peaks provide strong evidence for the presence of the hydroxyl, trifluoromethyl, and thiazole ring components of the molecule. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. The thiazole ring is an aromatic heterocycle and will absorb UV light. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption maxima (λmax) corresponding to electronic transitions within the molecule, helping to confirm the presence of the thiazole chromophore.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Separation

Chromatographic methods are paramount for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for determining the purity of non-volatile organic compounds. A validated Reverse-Phase HPLC (RP-HPLC) method would typically be used. The compound would be dissolved in a suitable solvent and injected onto a C18 column. A mobile phase, often a mixture of acetonitrile (B52724) or methanol and water, would be used to elute the compound. Purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks detected by a UV detector. nih.gov Commercial suppliers of this compound confirm that HPLC is a standard method for quality control. biomart.cn

Gas Chromatography (GC): GC can also be used for purity analysis, particularly if the compound is thermally stable and sufficiently volatile. The compound is vaporized and passed through a capillary column. A Flame Ionization Detector (FID) is commonly used for detection. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). researchgate.net

Technique Typical Column Typical Mobile Phase / Carrier Gas Detection Method
HPLC C18 (Reverse Phase)Acetonitrile/Water or Methanol/WaterUV Spectroscopy
GC Capillary (e.g., DB-5)Helium or NitrogenFlame Ionization (FID)

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound can be grown, this technique can provide a wealth of information, including:

Unambiguous confirmation of the molecular structure and connectivity.

Precise bond lengths, bond angles, and torsion angles.

Information on intermolecular interactions, such as hydrogen bonding involving the methanol group, in the crystal lattice.

The crystal system and space group, which describe the symmetry of the crystal packing.

While a crystal structure for this compound itself is not publicly available, numerous studies on related thiazole derivatives have utilized X-ray crystallography to definitively confirm their structures. nih.govacs.org This technique remains the gold standard for absolute structural proof in the solid state.

Future Research Directions and Emerging Opportunities for 4 Trifluoromethyl Thiazol 5 Yl Methanol

Integration into Automated and High-Throughput Synthesis Platforms

The advancement of automated synthesis and high-throughput screening has revolutionized the process of drug discovery and materials science. Integrating the synthesis of (4-(Trifluoromethyl)thiazol-5-yl)methanol and its derivatives into such platforms could significantly accelerate the exploration of its potential applications.

Future research should focus on developing robust and efficient synthetic routes amenable to automation. This could involve adapting existing methods for thiazole (B1198619) synthesis, such as the Hantzsch thiazole synthesis, for use in continuous flow reactors. tandfonline.com Automated platforms would enable the rapid generation of a diverse library of derivatives, where the thiazole core is further functionalized. High-throughput screening of these libraries against various biological targets or for specific material properties could then identify lead compounds for further development. The thiazole scaffold has been identified as a privileged structure in fragment-based drug discovery, and high-throughput profiling of a focused library of such fragments can help in the validation of hits. nih.gov

Exploration of Novel Bioactive Scaffolds Derived from the Compound

The thiazole nucleus is a cornerstone in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govglobalresearchonline.netcu.edu.eg The presence of the trifluoromethyl group can further enhance the biological activity of the thiazole scaffold. researchgate.netnih.gov

A significant future research direction lies in using this compound as a building block to create novel bioactive scaffolds. For instance, it can be a precursor for the synthesis of more complex molecules, such as fused heterocyclic systems like thiazolo[4,5-d]pyrimidines, which have shown potential as anticancer agents. nih.gov Research into the synthesis of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives has demonstrated their potential as fungicidal and insecticidal agents. researchgate.net Similarly, coumarin (B35378) thiazoles containing a trifluoromethyl group have exhibited significant antifungal activity. researchgate.net

The following table summarizes the potential biological activities of scaffolds derived from trifluoromethylated thiazoles, providing a roadmap for future investigations with this compound.

Scaffold Class Potential Biological Activity Key Research Findings
Thiazolo[4,5-d]pyrimidinesAnticancerIntroduction of a trifluoromethyl group can enhance bioavailability. nih.gov
Thiazole-5-carboxamidesFungicidal, InsecticidalSpecific derivatives show high efficacy against plant pathogens. researchgate.net
Coumarin ThiazolesAntifungalThe trifluoromethyl group significantly improves antifungal activity. researchgate.net
Fused TriazolothiadiazolesAnticancer (Bcl-2 inhibitors)Para trifluoromethyl phenyl substitution boosts activity. nih.gov
HydrazinylthiazolesAntidiabeticFluorinated derivatives show potent α-amylase inhibition. acs.org

Applications in Materials Science and Polymer Chemistry

Organofluorine compounds, particularly those containing the trifluoromethyl group, are of great interest in materials science and polymer chemistry due to their unique properties, such as high thermal stability, chemical resistance, and low surface energy. mdpi.com The incorporation of this compound into polymers could lead to the development of new materials with advanced properties.

Future research could explore the polymerization of monomers derived from this compound. The hydroxyl group of this compound provides a convenient handle for esterification or etherification reactions to produce polymerizable derivatives. The resulting polymers could find applications as specialty coatings, membranes, or in electronic devices. The thiazole ring itself can impart desirable electronic properties, and its presence in a polymer backbone could be exploited in the field of organic electronics.

Development of Environmentally Benign Synthetic Methodologies

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce the environmental impact of chemical processes. The development of environmentally benign synthetic methodologies for this compound and its derivatives is a crucial area for future research.

This could involve the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that are recyclable and operate under mild conditions. One-pot multicomponent reactions are particularly attractive from a green chemistry perspective as they can reduce the number of synthetic steps and minimize waste. nih.gov For example, the use of reusable NiFe2O4 nanoparticles as a catalyst for the one-pot synthesis of thiazole scaffolds has been reported. nih.gov Similarly, the use of a recyclable cross-linked chitosan (B1678972) hydrogel biocatalyst under ultrasonic irradiation represents another eco-friendly approach to thiazole synthesis. mdpi.com

The table below outlines some green synthesis strategies that could be adapted for the synthesis of this compound.

Green Chemistry Approach Description Potential Advantages
Nanoparticle CatalysisUse of reusable magnetic nanoparticles (e.g., NiFe2O4) as catalysts. nih.govEasy catalyst recovery, high efficiency. nih.gov
BiocatalysisEmploying biocatalysts like cross-linked chitosan hydrogels. mdpi.comBiodegradable, mild reaction conditions. mdpi.com
Ultrasonic IrradiationUsing ultrasound to promote the reaction. mdpi.comReduced reaction times, improved yields. mdpi.com
Deep Eutectic SolventsUtilizing mixtures like L-proline and ethylene (B1197577) glycol as the reaction medium. mdpi.comEco-friendly, can lead to cleaner products without extensive purification. mdpi.com
Microwave-Assisted SynthesisEmploying microwave irradiation to accelerate the reaction.Shorter reaction times, often leading to higher yields.

Interdisciplinary Research with Nanotechnology and Supramolecular Chemistry

The intersection of organic chemistry with nanotechnology and supramolecular chemistry offers exciting new avenues for the application of this compound. The unique properties of this molecule make it a candidate for the functionalization of nanomaterials and for the construction of self-assembled supramolecular structures.

In nanotechnology, thiazole derivatives have been used to functionalize graphene decorated with nanoparticles for the sensitive detection of heavy metal ions. researchgate.net The trifluoromethyl group could further enhance the performance of such sensors. Thiazole-containing thiols have also been shown to mediate the self-assembly of silver nanoparticles. nih.gov

In supramolecular chemistry, the ability of molecules to form ordered aggregates through non-covalent interactions is exploited to create functional materials. The trifluoromethyl group can participate in halogen bonding and other non-covalent interactions, which could be harnessed to direct the self-assembly of derivatives of this compound into well-defined architectures. These supramolecular assemblies could have applications in areas such as drug delivery, catalysis, and molecular recognition.

Q & A

Q. What synthetic routes are reported for (4-(Trifluoromethyl)thiazol-5-yl)methanol, and how can reaction conditions be optimized?

A general synthesis involves coupling thiazole derivatives with trifluoromethyl-containing precursors under heterogenous catalytic conditions. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C yields related thiazole-methanol derivatives . Optimization includes monitoring reaction progress via TLC, followed by ice-water quenching, filtration, and recrystallization from aqueous acetic acid. Adjusting molar ratios of reactants and catalyst loading (e.g., 10 wt%) can improve yield .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key features should be observed?

  • IR spectroscopy : Look for O–H stretching (~3200–3500 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) from the trifluoromethyl group .
  • ¹H NMR : The methanol proton (-CH₂OH) typically appears as a triplet (δ 4.5–5.0 ppm), while the thiazole ring protons resonate at δ 7.0–8.5 ppm .
  • Mass spectrometry : High-resolution MS should confirm the molecular ion [M+H]⁺ matching the formula C₅H₅F₃NOS (exact mass: 184.01 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data during the synthesis of this compound derivatives?

Discrepancies in NMR or MS data often arise from incomplete purification or stereochemical variations. For example:

  • Unexpected peaks in NMR : Use column chromatography or repeated recrystallization to remove byproducts. Confirm purity via melting point analysis (e.g., mp ~107°C for related analogs) .
  • Mass discrepancies : Employ isotopic labeling or deuterated solvents to rule out adducts. Cross-validate with computational tools (e.g., PubChem’s InChI key or SMILES validation) .

Q. What is the mechanistic role of the trifluoromethyl group in modulating biological activity?

The -CF₃ group enhances metabolic stability and lipophilicity, favoring interactions with hydrophobic binding pockets in enzymes. For instance, analogs like GW1516 (a PPARδ agonist) leverage the -CF₃ group for improved AMPK activation, suggesting similar applications in metabolic studies . To validate, conduct in vitro assays (e.g., enzyme inhibition or receptor-binding studies) with and without the -CF₃ moiety .

Q. How can computational methods aid in designing derivatives of this compound for targeted applications?

  • Docking studies : Use software like AutoDock to predict binding affinity with targets (e.g., AMPK or PPARδ) .
  • QSAR modeling : Correlate substituent effects (e.g., -CH₃ vs. -CF₃) with activity data from bioassays .
  • DFT calculations : Analyze electron density maps to optimize the spatial orientation of the thiazole and methanol groups .

Methodological Notes

  • Synthetic optimization : Replace PEG-400 with ionic liquids for greener synthesis .
  • Biological testing : Prioritize in silico screening (e.g., SwissADME) to predict pharmacokinetics before in vivo trials .
  • Data validation : Cross-reference spectral data with databases like ChemIDplus or PubChem to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.